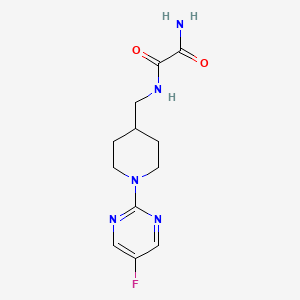

3-(2,6-二氯苯氧基)-1-丙胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-(2,6-Dichlorophenoxy)-1-propanamine hydrochloride is a chemical entity that has been studied in various contexts due to its potential applications in pharmaceuticals and chemical reactions. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

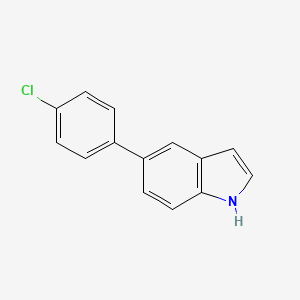

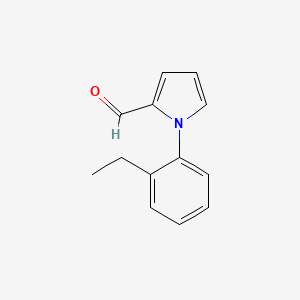

The synthesis of related compounds involves multistep reactions, as seen in the preparation of 2-hydroxy-5-(3,4-dichlorophenyl)-6,7-bis(hydroxymethyl)-2,3-dihydro-1H-pyrrolizine bis(2-propylcarbamate) . This process may share similarities with the synthesis of 3-(2,6-Dichlorophenoxy)-1-propanamine hydrochloride, where specific functional groups are introduced to the core structure. Additionally, the synthesis of 1-aralkyl-dihydro-2-benzazepines from 3-(3,4-Dimethoxyphenyl)-propylamine through N-acylation and Bischler-Napieralski ring closure provides an example of how ring systems can be constructed, which could be relevant to the synthesis of our target compound.

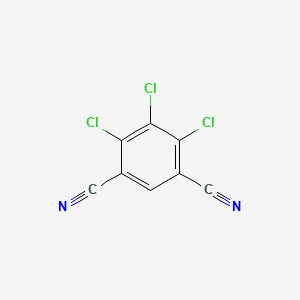

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(2,6-Dichlorophenoxy)-1-propanamine hydrochloride can be complex, as evidenced by the study of 3-(2,6-dichlorophenoxy)propane-1,2-diol, which demonstrated the ability to resolve into enantiomers . This suggests that the target compound may also exhibit chiral properties and could potentially exist in different enantiomeric forms, which could be separated and studied for their individual properties.

Chemical Reactions Analysis

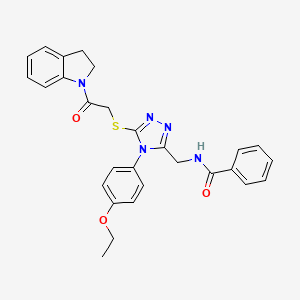

Chemical reactivity is an important aspect of any compound's analysis. The study of the antineoplastic activities of various prodrugs indicates that the functional groups present in these molecules can significantly affect their reactivity and biological activity. This information can be used to infer the potential reactivity of 3-(2,6-Dichlorophenoxy)-1-propanamine hydrochloride in biological systems or in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are crucial for its practical applications. The water solubility of salts derived from related compounds provides insight into the solubility characteristics that 3-(2,6-Dichlorophenoxy)-1-propanamine hydrochloride might exhibit. Additionally, the synthesis of radiolabelled ligands for NMDA receptors and the antifungal activity of N-substituted propylamines suggest that the target compound could have specific interactions with biological systems, which would be influenced by its physical and chemical properties.

科学研究应用

NMDA 受体拮抗剂

3-(2,6-二氯苯氧基)-1-丙胺盐酸盐因其作为 NMDA 受体拮抗剂的潜力而受到研究。NMDA 受体在神经学研究和治疗中至关重要,3-(2,6-二氯苯氧基)-1-丙胺盐酸盐等化合物可能在神经疾病新疗法的开发中发挥作用。 (Moe、Smith、By、Egan 和 Filer,1998)

除草活性

研究探索了与 3-(2,6-二氯苯氧基)-1-丙胺盐酸盐在结构上相关的化合物的除草活性。这些研究提供了对此类化合物在控制杂草生长中的潜在农业应用的见解。 (Liu、Guo-hua、Fang、Hai-bin、Xue、Yun-Ning、Lu、Xiao-quan 和 Mou-Ming,2008)

抗抑郁应用

另一个研究领域包括抗抑郁药的开发。3-(2,6-二氯苯氧基)-1-丙胺盐酸盐等化合物因其在治疗抑郁症中的潜在用途而受到研究。这项研究有助于持续寻找有效且安全的治疗精神疾病的方法。 (Bailey、Hansen、Hlavac、Baizman、Pearl、Defelice 和 Feigenson,1985)

抑制单胺氧化酶

研究还集中在 3-(2,6-二氯苯氧基)-1-丙胺盐酸盐衍生物对单胺氧化酶 (MAO) 的抑制作用。抑制 MAO 是治疗各种精神和神经疾病的关键机制,这些研究有助于理解如何使用此类化合物进行治疗。 (Johnston,1968)

作用机制

Target of Action

It is structurally similar to lofexidine , a centrally acting alpha2-adrenergic agonist . Therefore, it’s plausible that it may interact with similar targets.

Mode of Action

Based on its structural similarity to lofexidine , it might also act as an alpha2-adrenergic agonist . Agonists of this receptor class typically decrease neurotransmitter release, which can lead to various physiological effects.

Biochemical Pathways

Alpha2-adrenergic agonists like lofexidine generally affect noradrenergic neurotransmission . They can inhibit the release of norepinephrine, reducing the activity of the sympathetic nervous system.

Pharmacokinetics

Lofexidine, a similar compound, has a bioavailability of over 90%, is 80-90% protein-bound, is metabolized in the liver (glucuronidation), has an elimination half-life of 11 hours, and is excreted via the kidneys .

Result of Action

Alpha2-adrenergic agonists like lofexidine can reduce symptoms associated with acute withdrawal from opioids .

属性

IUPAC Name |

3-(2,6-dichlorophenoxy)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2NO.ClH/c10-7-3-1-4-8(11)9(7)13-6-2-5-12;/h1,3-4H,2,5-6,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRFBQJHIBPIAMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)OCCCN)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,6-Dichlorophenoxy)-1-propanamine hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3014067.png)

![N-(4-chlorobenzyl)-2-(5H-pyrimido[5,4-b]indol-4-ylthio)acetamide](/img/structure/B3014068.png)

![3-(3-(4-(tert-butyl)phenoxy)propyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3014071.png)

![2-methyl-N-(2-{1-[(4-methylphenyl)methyl]benzimidazol-2-yl}ethyl)propanamide](/img/structure/B3014075.png)

![1-[2-(decyloxy)-2-oxoethyl]-3-methyl-2-(phenoxymethyl)-1H-1,3-benzodiazol-3-ium chloride](/img/structure/B3014081.png)